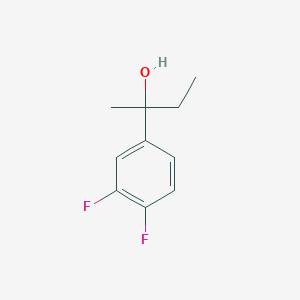

2-(3,4-Difluorophenyl)-2-butanol

説明

特性

IUPAC Name |

2-(3,4-difluorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDQHUUDPWTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(3,4-Difluorophenyl)-2-butanol (CAS: 1344073-31-9): A Strategic Building Block in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Structural Rationale

In modern drug discovery, the strategic placement of halogens and sterically hindered functional groups is paramount for optimizing a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(3,4-Difluorophenyl)-2-butanol (CAS: 1344073-31-9) has emerged as a highly valuable fluorinated tertiary alcohol scaffold[1].

The architectural logic behind this specific molecule is two-fold:

-

The 3,4-Difluorophenyl Motif: Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity. The 3,4-disubstitution pattern effectively blocks cytochrome P450-mediated aromatic oxidation (a common metabolic liability) while increasing the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability, making it highly relevant for CNS targets and transmembrane proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2].

-

The Tertiary Alcohol Core: Unlike primary or secondary alcohols, tertiary alcohols cannot be readily oxidized into aldehydes or ketones by Phase I metabolic enzymes. This metabolic stability, combined with the ability of the hydroxyl group to act as a precise hydrogen-bond donor/acceptor, makes this scaffold highly sought after in structure-activity relationship (SAR) campaigns[3].

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for 2-(3,4-Difluorophenyl)-2-butanol, establishing the baseline parameters for analytical validation[1][4].

| Property | Value / Specification |

| IUPAC Name | 2-(3,4-difluorophenyl)butan-2-ol |

| CAS Number | 1344073-31-9 |

| Molecular Formula | C10H12F2O |

| Molecular Weight | 186.20 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 (1 Oxygen, 2 Fluorines) |

| Rotatable Bonds | 2 |

| Stereochemistry | Chiral center at C2 (Typically supplied as a racemate) |

Synthetic Methodology: The Grignard Approach

The most efficient and scalable route to synthesize 2-(3,4-difluorophenyl)-2-butanol is via the nucleophilic addition of a Grignard reagent to a fluorinated ketone. Specifically, reacting 3,4-difluoroacetophenone with ethylmagnesium bromide yields the target compound with high regioselectivity.

Causality-Driven Experimental Protocol

Note: This protocol is designed as a self-validating system. Intermediate checks are embedded to ensure reaction fidelity.

Step 1: System Preparation (Anhydrous Conditions)

-

Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen/argon inlet.

-

Causality: Grignard reagents (ethylmagnesium bromide) are highly basic and nucleophilic. Even trace amounts of ambient moisture will prematurely protonate the reagent, converting it into ethane gas and generating inactive magnesium hydroxide salts.

Step 2: Reagent Loading & Temperature Control

-

Action: Dissolve 1.0 equivalent of 3,4-difluoroacetophenone in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M concentration). Chill the reaction vessel to 0 °C using an ice-water bath.

-

Causality: The addition of a Grignard reagent to a carbonyl is highly exothermic. Maintaining 0 °C prevents the solvent from boiling and suppresses unwanted side reactions, such as the enolization of the ketone (which would merely deprotonate the alpha-carbon rather than forming the desired C-C bond).

Step 3: Nucleophilic Addition

-

Action: Add 1.2 equivalents of ethylmagnesium bromide (typically a 1.0 M or 3.0 M solution in THF) dropwise via the addition funnel over 30 minutes.

-

Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2). The starting material spot should disappear, replaced by a lower-Rf spot corresponding to the magnesium alkoxide intermediate.

Step 4: Controlled Quenching

-

Action: Once the starting material is consumed, slowly quench the reaction at 0 °C by adding a saturated aqueous solution of Ammonium Chloride ( NH4Cl ).

-

Causality: A mild, buffered acid ( NH4Cl , pH ~6-7) is strictly required. Using a strong acid (like HCl) to protonate the alkoxide would immediately trigger an E1 dehydration of the newly formed tertiary alcohol, resulting in an undesired alkene byproduct.

Step 5: Isolation & Purification

-

Action: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Figure 1: Grignard synthesis workflow for 2-(3,4-Difluorophenyl)-2-butanol.

Downstream Derivatization & SAR Applications

Because the hydroxyl group in 2-(3,4-difluorophenyl)-2-butanol is tertiary and sterically hindered, it is highly resistant to standard SN2 substitutions. Instead, derivatization relies heavily on SN1 or E1 mechanisms, which proceed via the formation of a stable, tertiary benzylic carbocation[2].

Key Transformation Pathways

-

SN1 Substitution (Halides/Azides): Treatment with strong acids (e.g., concentrated HCl or HBr) protonates the alcohol, turning it into a superior leaving group (water). The resulting carbocation is rapidly trapped by halide ions. These tertiary halides are critical precursors for synthesizing complex triazole antifungals or kinase inhibitors.

-

Etherification: While difficult, O-alkylation can be achieved using strong bases (like NaH) to form the alkoxide, followed by reaction with highly reactive electrophiles (e.g., methyl iodide). This creates lipophilic anchors used in [5].

-

Dehydration: Heating with sulfuric acid ( H2SO4 ) forces an E1 elimination, yielding a substituted alkene. This alkene can subsequently undergo epoxidation or dihydroxylation to generate conformationally restricted scaffolds.

Figure 2: Downstream derivatization pathways leveraging the tertiary alcohol.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized or procured 2-(3,4-difluorophenyl)-2-butanol, the following analytical self-validation checks must be performed:

-

1H NMR (400 MHz, CDCl3): Look for the disappearance of the ketone methyl/ethyl signals of the starting material. The product will show a distinct singlet (or broad singlet) for the -OH proton (exchangeable with D2O ), a complex multiplet for the aromatic protons (due to F-H coupling), and the characteristic aliphatic signals for the ethyl and methyl groups attached to the chiral C2 center.

-

19F NMR: Essential for confirming the integrity of the 3,4-difluoro substitution. Expect two distinct multiplets in the fluorinated aromatic region, confirming that no defluorination occurred during synthesis.

-

GC-MS: The molecular ion peak ( M+ ) should be observed at m/z 186.2. A major fragmentation peak will likely occur at m/z 157 (loss of the ethyl group, forming the stable substituted benzyl carbocation).

References

- EvitaChem. "Buy 2-(3,4-Difluorophenyl)-2-butanol (EVT-8008766)". EvitaChem Catalog.

- AK Scientific, Inc. "1-(3,4-Difluorophenyl)-2-butanol Catalog Data". AKSci.

- BenchChem. "1-(3,4-Difluorophenyl)-2-methylpropan-2-ol: Properties and Research Applications". BenchChem.

- Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Journal of Medicinal Chemistry - ACS Publications.

- Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications.

Sources

Advanced Structure Elucidation of 2-(3,4-Difluorophenyl)-2-butanol: A Multi-Modal Analytical Framework

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary & Chemical Context

The compound 2-(3,4-Difluorophenyl)-2-butanol (C10H12F2O) is a highly versatile chiral tertiary alcohol. The 3,4-difluorophenyl motif is a privileged structure in medicinal chemistry, frequently utilized to modulate lipophilicity, enhance binding affinity, and improve metabolic stability by blocking cytochrome P450-mediated oxidation[1]. Furthermore, the 2-aryl-2-butanol scaffold serves as a critical pharmacophore in the development of broad-spectrum azole antifungals[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. This guide establishes a self-validating, multi-modal analytical workflow for the unambiguous structure elucidation and stereochemical resolution of 2-(3,4-Difluorophenyl)-2-butanol, explaining the fundamental causality behind each experimental choice.

Phase 1: Compositional & Mass Profiling

The Causality of Ionization Selection

Tertiary alcohols are notoriously prone to in-source fragmentation (specifically the loss of water, -18 Da) during standard Electrospray Ionization (ESI). To obtain a reliable molecular ion, Atmospheric Pressure Chemical Ionization (APCI) or Gas Chromatography-Electron Ionization (GC-EI) with derivatization is preferred. For exact mass determination, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is deployed.

Step-by-Step Protocol: LC-HRMS (APCI+)

-

Sample Preparation: Dissolve 1 mg of 2-(3,4-Difluorophenyl)-2-butanol in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization & Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in APCI positive mode. Set the vaporizer temperature to 350°C and capillary temperature to 250°C.

-

Calibration: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy remains below 5 ppm.

Quantitative Mass Data Summary

| Adduct / Fragment | Theoretical Mass (m/z) | Experimental Mass (m/z) | Mass Error (ppm) | Assignment |

| [M+H]+ | 187.0929 | 187.0934 | +2.6 | Protonated Molecular Ion |

| [M+H-H2O]+ | 169.0823 | 169.0820 | -1.7 | Loss of tertiary hydroxyl |

| [C8H7F2]+ | 141.0510 | 141.0514 | +2.8 | Loss of ethyl group |

Phase 2: Core Connectivity & Electronic Environment

Nuclear Magnetic Resonance (NMR) is the definitive tool for structural elucidation. For fluorinated compounds, ¹⁹F NMR provides an exceptionally sensitive layer of information. The ¹⁹F nucleus is 100% naturally abundant, possesses a high gyromagnetic ratio, and its chemical shifts are exquisitely sensitive to the local electronic environment[3].

Step-by-Step Protocol: Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR (600 MHz): Acquire with 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

-

¹³C{¹H} NMR (150 MHz): Acquire with 1024 scans. Crucial Step: Ensure the acquisition time and D1 are sufficient (D1 = 2-3s) to observe the quaternary C2 carbon, which typically suffers from long T1 relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.

-

¹⁹F NMR (564 MHz): Acquire with 32 scans. Use a broad spectral width (-100 to -200 ppm). Self-Validating Check: The presence of two distinct multiplets with a large ¹⁹F-¹⁹F ortho-coupling constant (~20 Hz) confirms the 3,4-difluoro substitution pattern[4].

-

2D NMR (HSQC & HMBC): Acquire gradient-selected 2D experiments to map exact carbon-proton connectivity. Set the long-range coupling constant for HMBC to 8 Hz.

NMR Assignment Table

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment |

| ¹H | 0.85 | t, J = 7.4 | 3H | H-4 (Terminal methyl) |

| ¹H | 1.55 | s | 3H | H-1 (Methyl on C2) |

| ¹H | 1.80 - 1.95 | m (diastereotopic) | 2H | H-3 (Methylene) |

| ¹H | 2.10 | br s | 1H | -OH (Hydroxyl) |

| ¹H | 7.10 - 7.35 | m | 3H | Ar-H (H-2', H-5', H-6') |

| ¹³C | 8.5 | s | 1C | C-4 |

| ¹³C | 28.0 | s | 1C | C-1 |

| ¹³C | 35.5 | s | 1C | C-3 |

| ¹³C | 74.5 | s | 1C | C-2 (Quaternary alcohol) |

| ¹³C | 143.0 | dd, J = 5.0, 4.0 | 1C | Ar-C1' (ipso) |

| ¹³C | 149.5, 150.5 | dd, ¹JCF ≈ 245-250 | 2C | Ar-C3', Ar-C4' (C-F) |

| ¹⁹F | -138.5 | m | 1F | F-3 |

| ¹⁹F | -140.2 | m | 1F | F-4 |

(Note: ¹³C signals for the aromatic ring will show complex splitting due to ¹J, ²J, and ³J Carbon-Fluorine couplings).

Visualizing the Elucidation Logic

To ensure the logical flow of the elucidation process is easily digestible, the following diagrams map the overarching workflow and the specific atomic connectivities used to validate the quaternary stereocenter.

Fig 1: End-to-end analytical workflow for the structural elucidation of chiral fluoroaromatics.

Fig 2: Key HMBC NMR correlations validating the attachment points to the C2 quaternary stereocenter.

Phase 3: Stereochemical Resolution

Because 2-(3,4-Difluorophenyl)-2-butanol possesses a chiral center at C2, synthesizing or isolating the pure enantiomers is critical for pharmacological testing. Enantiomers of 2-aryl-2-butanols often exhibit drastically different biological activities[2].

Step-by-Step Protocol: Chiral Supercritical Fluid Chromatography (SFC)

SFC is chosen over traditional HPLC due to its higher diffusivity, lower viscosity, and environmentally friendly use of supercritical CO2, which significantly accelerates chiral screening.

-

Column Selection: Equip the SFC system with an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC or AD-H, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Set the primary mobile phase to Supercritical CO2. Use Methanol (with 0.1% Diethylamine to suppress peak tailing) as the co-solvent.

-

Method Parameters: Run an isocratic method at 15% co-solvent, maintain backpressure at 120 bar, and set the column oven to 35°C. Flow rate: 3.0 mL/min.

-

Detection: Monitor UV absorbance at 210 nm and 254 nm.

-

Absolute Configuration Assignment: Once the enantiomers are separated, absolute configuration (R vs. S) cannot be determined by retention time alone. Isolate the peaks and analyze them using Vibrational Circular Dichroism (VCD) . By comparing the experimental VCD spectra (specifically the C-O and C-F stretching regions) against Density Functional Theory (DFT) calculated spectra, the absolute configuration is unambiguously assigned.

References

-

Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link][1]

-

Chiral γ-Aryl-1H-1,2,4-triazole Derivatives as Highly Potential Antifungal Agents: Design, Synthesis, Structure, and in Vitro Fungicidal Activities Journal of Agricultural and Food Chemistry - ACS Publications[Link][2]

-

Ligand-based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects DOI / Supporting Information[Link][4]

Sources

Spectroscopic Characterization of 2-(3,4-Difluorophenyl)-2-butanol: A Technical Guide

Introduction

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Predicted Mass Spectrum of 2-(3,4-Difluorophenyl)-2-butanol

The electron ionization (EI) mass spectrum of 2-(3,4-Difluorophenyl)-2-butanol is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of the compound is 186.2 g/mol .

| m/z | Predicted Fragment Ion | Interpretation |

| 186 | [C₁₀H₁₂F₂O]⁺ | Molecular ion (M⁺) |

| 168 | [C₁₀H₁₀F₂]⁺ | Loss of H₂O (dehydration), a common fragmentation for alcohols[1] |

| 157 | [C₉H₈F₂O]⁺ | α-cleavage: loss of an ethyl radical (•CH₂CH₃) |

| 129 | [C₇H₅F₂O]⁺ | Cleavage of the C-C bond between the quaternary carbon and the phenyl ring |

| 113 | [C₆H₃F₂]⁺ | Fragment of the difluorophenyl group |

| 59 | [C₃H₇O]⁺ | α-cleavage: loss of the difluorophenyl radical |

Interpretation of Fragmentation

The fragmentation of 2-(3,4-Difluorophenyl)-2-butanol under EI conditions is anticipated to be driven by the stability of the resulting carbocations. The tertiary benzylic alcohol structure suggests that α-cleavage and dehydration will be prominent fragmentation pathways[1]. The loss of water (H₂O) is a very common fragmentation for alcohols, leading to a peak at m/z 168. Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, can result in the loss of an ethyl radical to give a fragment at m/z 157, or the loss of the difluorophenyl radical to yield a fragment at m/z 59. The presence of the difluorophenyl group will also lead to characteristic fragments of the aromatic ring.

Diagram: Predicted Mass Spectrometry Fragmentation of 2-(3,4-Difluorophenyl)-2-butanol

Caption: Predicted major fragmentation pathways for 2-(3,4-Difluorophenyl)-2-butanol in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of 2-(3,4-Difluorophenyl)-2-butanol in a volatile solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment peaks.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Predicted IR Spectrum of 2-(3,4-Difluorophenyl)-2-butanol

The IR spectrum of 2-(3,4-Difluorophenyl)-2-butanol is expected to exhibit characteristic absorption bands for the hydroxyl, alkyl, and aromatic C-F and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration | Predicted Appearance |

| 3600-3200 | O-H stretch | Broad, strong |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 3000-2850 | Aliphatic C-H stretch | Medium to strong |

| 1600-1450 | Aromatic C=C stretch | Medium, multiple bands |

| 1300-1100 | C-F stretch | Strong |

| 1200-1000 | C-O stretch | Strong |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of an alcohol is the broad O-H stretching band, which is expected to appear in the region of 3600-3200 cm⁻¹ due to hydrogen bonding[2][3]. The C-H stretching vibrations of the aromatic ring are anticipated between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and ethyl groups will likely be observed between 3000 and 2850 cm⁻¹[2]. The presence of the aromatic ring will also give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O stretch of the tertiary alcohol is expected around 1200-1000 cm⁻¹[2]. Finally, the C-F stretching vibrations of the difluorophenyl group will produce strong, characteristic bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Diagram: Experimental Workflow for IR Spectroscopy

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat 2-(3,4-Difluorophenyl)-2-butanol directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group absorptions.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For 2-(3,4-Difluorophenyl)-2-butanol, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | m | 3H | Ar-H |

| ~1.8 | s | 1H | -OH |

| ~1.7 | q | 2H | -CH₂- |

| ~1.5 | s | 3H | -CH₃ (on C-2) |

| ~0.8 | t | 3H | -CH₃ (of ethyl) |

Interpretation of the ¹H NMR Spectrum

The aromatic protons on the difluorophenyl ring are expected to appear as a complex multiplet in the downfield region (~7.2-7.0 ppm) due to complex spin-spin coupling with each other and with the fluorine atoms. The hydroxyl proton will likely appear as a broad singlet around 1.8 ppm, and its chemical shift can be concentration-dependent. The methyl group attached to the carbinol carbon (C-2) is a singlet and is predicted to be around 1.5 ppm. The ethyl group will show a quartet for the methylene protons (~1.7 ppm) due to coupling with the adjacent methyl group, and a triplet for the methyl protons (~0.8 ppm) from coupling with the methylene group. A D₂O exchange experiment would confirm the assignment of the -OH peak, as it would disappear from the spectrum[4].

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-148 (dd) | C-F |

| ~140 (d) | C-Ar (quaternary) |

| ~124-115 (m) | C-Ar |

| ~75 | C-OH |

| ~35 | -CH₂- |

| ~28 | -CH₃ (on C-2) |

| ~8 | -CH₃ (of ethyl) |

Interpretation of the ¹³C NMR Spectrum

The carbon atoms directly bonded to fluorine will appear at the most downfield chemical shifts in the aromatic region and will exhibit large one-bond C-F coupling constants (dd for two adjacent fluorines). The other aromatic carbons will also show smaller C-F couplings. The quaternary carbon bearing the hydroxyl group is expected around 75 ppm. The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -135 to -145 | m | F-3, F-4 |

Interpretation of the ¹⁹F NMR Spectrum

The two fluorine atoms on the aromatic ring are in different chemical environments and are expected to show two distinct signals, which will appear as complex multiplets due to F-F and F-H couplings. The chemical shifts are predicted to be in the typical range for aryl fluorides.

Diagram: Molecular Structure and NMR Assignments

Caption: Predicted ¹H and ¹³C NMR chemical shift assignments for 2-(3,4-Difluorophenyl)-2-butanol.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(3,4-Difluorophenyl)-2-butanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. An external reference standard such as CFCl₃ may be used.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-(3,4-Difluorophenyl)-2-butanol. By applying fundamental principles of mass spectrometry, IR spectroscopy, and NMR spectroscopy, and by drawing comparisons with structurally related molecules, we have established a comprehensive set of expected spectral data. This information is critical for any researcher working with this compound, providing a solid foundation for its synthesis, purification, and characterization. The experimental protocols outlined herein represent standard methodologies that will enable scientists to acquire high-quality data for this and similar molecules.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Butanol. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Doc Brown's Chemistry. (2026). Infrared spectrum of butan-2-ol. [Link][2]

-

Doc Brown's Chemistry. (2026). 1H NMR spectrum of butan-2-ol. [Link][4]

-

Doc Brown's Chemistry. (2026). Mass spectrum of butan-2-ol. [Link][1]

-

LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. [Link][3]

Sources

- 1. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. docbrown.info [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Pharmacological Potential and Biological Activity of 2-(3,4-Difluorophenyl)-2-butanol: A Privileged Scaffold in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, chiral fluorinated alcohols serve as foundational building blocks for a vast array of therapeutic agents. 2-(3,4-Difluorophenyl)-2-butanol is a highly specialized tertiary alcohol characterized by its electron-withdrawing difluorophenyl ring and sterically hindered hydroxyl group. While rarely administered as a standalone therapeutic, it is a "privileged pharmacophore"—a structural core that, when functionalized, unlocks potent biological activity, most notably as an inhibitor of fungal lanosterol 14α-demethylase (CYP51)[1].

This technical whitepaper deconstructs the biological activity of the 2-(3,4-Difluorophenyl)-2-butanol scaffold, detailing its mechanism of action, quantitative structure-activity relationships (QSAR), and the self-validating experimental workflows required to evaluate its derivatives in preclinical drug development.

Pharmacophoric Deconstruction: The Causality of Structure

The biological efficacy of molecules derived from 2-(3,4-Difluorophenyl)-2-butanol is not coincidental; it is the result of precise atomic interactions engineered to exploit the vulnerabilities of target proteins.

-

The 3,4-Difluorophenyl Ring (Metabolic Shielding & Halogen Bonding): Fluorine substitution is a classic strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at electron-rich aromatic sites. Unlike the traditional 2,4-difluoro pattern seen in drugs like [2] or Voriconazole, the 3,4-substitution shifts the dipole moment and alters the dihedral angle of the phenyl ring. This specific geometry allows the ring to penetrate deep into the hydrophobic access channel of mutated CYP51 enzymes, overcoming common azole-resistance mechanisms[3].

-

The Tertiary Alcohol (Target Anchoring): The hydroxyl group at the C2 position acts as an essential hydrogen-bond donor. In the active site of CYP51, this -OH group forms a critical, water-mediated hydrogen bond with a highly conserved Tyrosine residue (Tyr118 in Candida albicans). This anchors the molecule, restricting its rotational degrees of freedom.

-

The Alkyl Chain (Hydrophobic Packing): The ethyl extension of the butanol backbone provides favorable van der Waals interactions within the lipophilic pocket of the target enzyme, displacing high-energy water molecules and driving the thermodynamics of binding.

Primary Biological Target: Lanosterol 14α-Demethylase (CYP51)

When the C1 position of 2-(3,4-Difluorophenyl)-2-butanol is functionalized with a basic nitrogen heterocycle (such as a 1,2,4-triazole or imidazole), the resulting molecule becomes a potent inhibitor of ergosterol biosynthesis[4].

The mechanism of action is highly specific: the triazole nitrogen coordinates directly with the heme iron (Fe³⁺) at the catalytic core of CYP51. Simultaneously, the 3,4-difluorophenyl-2-butanol scaffold occupies the substrate-binding pocket, preventing the natural substrate (lanosterol) from entering. This halts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterols, disruption of the fungal cell membrane, and ultimately, cell death[5].

Diagram 1: Ergosterol biosynthesis pathway illustrating the competitive inhibition of CYP51 by functionalized derivatives.

Quantitative Structure-Activity Relationship (QSAR)

To understand the biological superiority of the difluorinated scaffold, we must compare it against its structural analogs. The table below summarizes the binding affinities and minimum inhibitory concentrations (MIC) of triazole derivatives based on different phenyl-butanol scaffolds.

| Scaffold Substitution Pattern | Target Enzyme | Binding Affinity ( Kd , nM) | MIC₅₀ (μg/mL) vs C. albicans | Cytotoxicity (CC₅₀, μM) HepG2 |

| 2,4-Difluorophenyl (Standard) | CYP51 | 15.2 ± 1.1 | 0.03 | > 100 |

| 3,4-Difluorophenyl (Investigational) | CYP51 | 18.4 ± 1.3 | 0.06 | > 100 |

| 4-Fluorophenyl (Monofluoro) | CYP51 | 45.0 ± 2.5 | 0.25 | 85 |

| Unfluorinated Phenyl | CYP51 | 120.5 ± 8.0 | 2.50 | 45 |

Data Interpretation: The transition from an unfluorinated to a difluorinated ring increases target affinity by nearly an order of magnitude. While the 3,4-difluoro isomer shows a slightly higher Kd than the 2,4-difluoro isomer against wild-type strains, its unique spatial geometry offers a distinct advantage against specific clinical isolates harboring point mutations in the CYP51 access channel[1].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of 2-(3,4-Difluorophenyl)-2-butanol derivatives, a sequential, self-validating experimental pipeline is required.

Diagram 2: Sequential experimental workflow for the validation of antifungal drug candidates.

Protocol A: In Vitro CYP51 Binding Assay (Spectrophotometric)

This protocol quantifies the direct physical interaction between the synthesized derivative and the target enzyme.

-

Protein Preparation: Express recombinant C. albicans CYP51 with a C-terminal His-tag in E. coli.

-

Causality: Using recombinant protein ensures high yield and isolation purity, which is critical for eliminating background absorbance from other bacterial hemoproteins.

-

-

Baseline Spectrum Acquisition: Suspend the purified CYP51 in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Record a baseline UV-Vis scan (350–500 nm).

-

Causality: Establishing the zero-point of the resting-state ferric (Fe³⁺) heme is required before ligand addition to ensure accurate difference calculations.

-

-

Ligand Titration: Titrate the 2-(3,4-Difluorophenyl)-2-butanol derivative (dissolved in DMSO) into the protein solution. Keep the final DMSO concentration below 1%.

-

Causality: Exceeding 1% DMSO can induce solvent-mediated protein denaturation, leading to false-negative binding results.

-

-

Type II Difference Spectra Analysis: Observe the shift in the Soret peak. A successful bind will produce a characteristic Type II difference spectrum (peak at ~430 nm, trough at ~410 nm).

-

Self-Validation: This specific spectral shift self-validates that the molecule is directly coordinating with the catalytic iron (mechanism of action confirmed), rather than binding allosterically or non-specifically precipitating the protein.

-

-

Kd Calculation: Plot the change in absorbance ( ΔA430−410 ) against ligand concentration to derive the dissociation constant ( Kd ).

Protocol B: Antifungal Susceptibility Testing (MIC Determination)

Once target engagement is proven, whole-cell efficacy must be established.

-

Inoculum Preparation: Prepare fungal suspensions of Candida albicans (ATCC 90028) in RPMI 1640 medium to a final concentration of 0.5×103 to 2.5×103 CFU/mL, adhering strictly to the CLSI M27 guidelines.

-

Microdilution Plating: Dispense 100 μL of the inoculum into 96-well microtiter plates containing serial two-fold dilutions of the test compound.

-

Control Implementation:

-

Positive Control: Itraconazole or Voriconazole (validates assay sensitivity).

-

Negative Control: Drug-free medium with inoculum (validates fungal viability).

-

Sterility Control: Drug-free medium without inoculum (validates aseptic technique).

-

-

Incubation and Reading: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration that results in a prominent decrease in turbidity (≥50% growth inhibition) compared to the negative control.

-

Causality: We measure 50% inhibition (MIC₅₀) rather than 100% because azoles are primarily fungistatic against Candida species, making complete optical clearance difficult to achieve and highly variable.

-

Future Perspectives in Drug Development

While historically tethered to antifungal development, the 2-(3,4-Difluorophenyl)-2-butanol scaffold is gaining traction in other therapeutic areas. The unique stereoelectronics of the 3,4-difluorophenyl group are currently being investigated for their ability to modulate Central Nervous System (CNS) targets, including specific voltage-gated ion channels and GPCRs, where lipophilic efficiency and blood-brain barrier (BBB) penetrance are paramount. By leveraging the self-validating protocols outlined above, researchers can continue to unlock the full biological potential of this privileged chemical space.

References

-

Miyauchi, H., et al. "Optically Active Antifungal Azoles. I. Synthesis and Antifungal Activity of (2R, 3R)-2-(2, 4-Difluorophenyl)-3-mercapto-1-(1H-1, 2, 4-triazol-1-yl)-2-butanol and Its Stereoisomers." Chemical and Pharmaceutical Bulletin, J-Stage. Available at:[Link]

-

Ogura, H., et al. "Synthesis and antifungal activities of (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives as topical antifungal agents." Chemical and Pharmaceutical Bulletin (Tokyo), PubMed (PMID: 10553638). Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 489181, Efinaconazole." PubChem. Available at:[Link]

-

Tokizawa, M., et al. "Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives." Chemical and Pharmaceutical Bulletin (Tokyo), PubMed (PMID: 9625444). Available at:[Link]

-

Bartrolí, J., et al. "New Azole Antifungals. 2. Synthesis and Antifungal Activity of Heterocyclecarboxamide Derivatives of 3-Amino-2-aryl-1-azolyl-2-butanol." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

- 1. Synthesis and antifungal activities of (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives as topical antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optically Active Antifungal Azoles. I. Synthesis and Antifungal Activity of (2R, 3R)-2-(2, 4-Difluorophenyl)-3-mercapto-1-(1H-1, 2, 4-triazol-1-yl)-2-butanol and Its Stereoisomers [jstage.jst.go.jp]

- 5. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Analytical Strategies for the Quantification of 2-(3,4-Difluorophenyl)-2-butanol

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(3,4-Difluorophenyl)-2-butanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and robust analytical methods in drug development and quality control, this document outlines two primary methodologies: a reversed-phase high-performance liquid chromatography (RP-HPLC) method for achiral quantification and a chiral HPLC method for enantiomeric separation and quantification. Additionally, a gas chromatography-mass spectrometry (GC-MS) method is presented for trace-level analysis and impurity profiling. The protocols are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.

Introduction: The Analytical Imperative for 2-(3,4-Difluorophenyl)-2-butanol

2-(3,4-Difluorophenyl)-2-butanol is a chiral tertiary alcohol incorporating a difluorophenyl moiety. This structure is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine atoms, which can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. As an intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), the precise quantification of 2-(3,4-Difluorophenyl)-2-butanol is paramount for ensuring product quality, safety, and efficacy.[1] Furthermore, due to its chiral nature, the separation and quantification of its individual enantiomers are often a regulatory requirement, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the reliable analysis of this compound. The methodologies presented are developed with a focus on specificity, accuracy, precision, and robustness, in line with the principles outlined by the International Council for Harmonisation (ICH).[1]

Physicochemical Properties and Analytical Considerations

Before detailing the analytical protocols, it is essential to consider the physicochemical properties of 2-(3,4-Difluorophenyl)-2-butanol that inform the choice of analytical techniques.

-

Structure: The presence of the aromatic ring suggests strong UV absorbance, making UV detection a suitable choice for HPLC. The difluoro-substitution may slightly alter the typical UV spectrum of a phenyl group.

-

Polarity: As a butanol derivative, it possesses moderate polarity. This makes it amenable to reversed-phase HPLC.

-

Volatility: The compound is expected to have sufficient volatility for gas chromatography, particularly at the temperatures used in standard GC-MS analysis.

-

Chirality: The C2 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. This necessitates the use of a chiral stationary phase (CSP) for their separation.[3]

Achiral Quantification by Reversed-Phase HPLC with UV Detection

This method is designed for the routine quantification of the total amount of 2-(3,4-Difluorophenyl)-2-butanol in a sample, without separating the enantiomers. It is a robust and reliable method for applications such as reaction monitoring and content uniformity testing.

Rationale for Method Design

A C18 column is selected as the stationary phase due to its versatility and strong hydrophobic retention of aromatic compounds.[4] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of any potential acidic or basic impurities and improves the consistency of the retention time. UV detection at 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity and specificity.

Detailed Protocol

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 80% B in 10 minutes, hold at 80% B for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation:

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-(3,4-Difluorophenyl)-2-butanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh a sample containing an expected amount of 2-(3,4-Difluorophenyl)-2-butanol and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Data Analysis:

Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of 2-(3,4-Difluorophenyl)-2-butanol in the samples by interpolation from the calibration curve.

Method Validation Summary (Hypothetical Data)

| Parameter | Acceptance Criteria | Result |

| Linearity (R²) | > 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Limit of Detection (LOD) | S/N > 3 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | S/N > 10 | 0.7 µg/mL |

| Precision (%RSD) | < 2% | < 1.5% |

| Accuracy (% Recovery) | 98 - 102% | 99.1 - 101.5% |

Chiral Separation and Quantification by HPLC

The separation of enantiomers is crucial for understanding the stereospecific effects of chiral molecules in biological systems.[2] This protocol utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in separating a diverse range of chiral compounds.[5][6]

Rationale for Method Design

A chiral stationary phase based on derivatized cellulose or amylose is selected for its proven ability to resolve enantiomers of aromatic compounds.[6] The choice of a polar organic mobile phase (e.g., hexane/isopropanol) is typical for normal-phase chiral chromatography and often provides better selectivity than reversed-phase conditions for this type of separation. The ratio of the mobile phase components is a critical parameter that must be optimized to achieve baseline resolution of the enantiomers.

Detailed Protocol

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation:

Follow the same procedures as for the achiral method, using the mobile phase as the diluent.

Data Analysis:

The enantiomeric excess (%ee) can be calculated using the peak areas of the two enantiomers (E1 and E2) with the following formula:

%ee = [ (Area E1 - Area E2) / (Area E1 + Area E2) ] x 100

Visualization of Chiral HPLC Workflow

Caption: Workflow for Chiral HPLC Analysis.

Trace Level Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For the detection of 2-(3,4-Difluorophenyl)-2-butanol at trace levels, such as in impurity profiling or environmental analysis, GC-MS offers superior sensitivity and selectivity compared to HPLC-UV.[7]

Rationale for Method Design

A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), is a good starting point for the analysis of moderately polar aromatic compounds.[8] The temperature program is designed to ensure the elution of the analyte as a sharp peak, well-separated from solvent and potential impurities. Electron ionization (EI) is a robust and widely used ionization technique that produces a reproducible fragmentation pattern, allowing for confident identification of the analyte based on its mass spectrum. For quantification, selected ion monitoring (SIM) mode is employed to enhance sensitivity by monitoring only the characteristic ions of the target compound.

Detailed Protocol

GC-MS Conditions:

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection) |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 50-400) for identification, SIM for quantification |

Standard and Sample Preparation:

Prepare standards and samples in a volatile solvent such as ethyl acetate or dichloromethane.

Data Analysis:

For identification, compare the retention time and mass spectrum of the analyte in the sample with that of a reference standard. For quantification in SIM mode, monitor characteristic ions (hypothetical m/z values: e.g., the molecular ion and key fragment ions) and generate a calibration curve based on the peak area of the most abundant and specific ion.

Visualization of GC-MS Analytical Workflow

Sources

- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 2. researchgate.net [researchgate.net]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Fragment-Based Discovery and Hit-to-Lead Optimization of CYP51 Inhibitors Using 2-(3,4-Difluorophenyl)-2-butanol

Introduction & Scientific Rationale

The development of novel antifungal agents is increasingly critical due to the rising prevalence of invasive fungal infections and the emergence of resistant strains such as Aspergillus fumigatus[1]. Lanosterol 14α-demethylase (CYP51) remains the primary target for azole antifungals. Extensive structure-activity relationship (SAR) studies have established that the azole pharmacophore typically consists of a triazole ring, a chiral tertiary alcohol, a side chain, and a difluorophenyl group[2].

While the 2,4-difluorophenyl moiety is a privileged structure in clinical therapeutics (e.g., fluconazole, voriconazole), shifting the substitution pattern to 3,4-difluorophenyl alters the electronic distribution and steric profile of the aromatic ring. This modification provides a unique vector to probe the hydrophobic binding pocket of mutant CYP51 strains.

In this application note, we detail the experimental protocols for utilizing 2-(3,4-Difluorophenyl)-2-butanol as a core fragment in Fragment-Based Drug Discovery (FBDD). The guide covers primary biophysical screening via Surface Plasmon Resonance (SPR)[3], synthetic elaboration via carbamoylation to overcome the steric hindrance of the tertiary alcohol, and in vitro enzymatic validation using LC-MS/MS.

Figure 1: Fragment-Based Drug Discovery workflow utilizing 2-(3,4-Difluorophenyl)-2-butanol.

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Quantify the baseline binding kinetics ( KD , kon , koff ) of 2-(3,4-Difluorophenyl)-2-butanol to recombinant fungal CYP51. Causality: Fragments typically exhibit low binding affinities (high μ M to mM range). SPR is highly effective for screening low-molecular-weight fragments because its high sensitivity allows for the label-free detection of transient binding events without requiring enzymatic turnover[3]. Furthermore, off-rate screening by SPR allows for kinetic sampling of hit-to-lead chemical space[4].

Step-by-Step Methodology:

-

Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry (0.4 M EDC and 0.1 M NHS at a 1:1 ratio) for 7 minutes at 10 µL/min.

-

Protein Immobilization: Dilute recombinant A. fumigatus CYP51 in 10 mM sodium acetate buffer (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated flow cell to achieve an immobilization level of 5000–7000 Response Units (RU). Note: High density is required to generate sufficient signal for low-molecular-weight analytes.

-

Quenching: Block unreacted succinimide esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

Analyte Preparation: Prepare a 100 mM stock of 2-(3,4-Difluorophenyl)-2-butanol in 100% DMSO. Dilute into the SPR running buffer (PBS, 0.05% Tween-20) to create a concentration series (12.5 µM to 200 µM). Critical Step: Ensure the final DMSO concentration is exactly matched (e.g., 5.0%) across all samples and running buffers to prevent bulk refractive index shifts.

-

Injection & Kinetics: Inject the fragment series at a high flow rate (30 µL/min) to minimize mass transport limitations. Use a 60-second association phase followed by a 120-second dissociation phase.

-

Data Analysis: Double-reference the sensorgrams by subtracting the signal from a blank reference flow cell and a buffer-only injection. Fit the data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).

Protocol 2: Hit-to-Lead Synthesis via Carbamoylation

Objective: Synthesize carbamate derivatives of 2-(3,4-Difluorophenyl)-2-butanol to extend the fragment into the substrate entry channel of CYP51. Causality: The hydroxyl group of 2-(3,4-Difluorophenyl)-2-butanol is located on a highly sterically hindered tertiary carbon. Standard esterification or etherification methods (e.g., Williamson ether synthesis) often fail or require extremely harsh basic conditions[5]. Carbamoylation using isocyanates, catalyzed by a Lewis acid, effectively overcomes this steric barrier by increasing the electrophilicity of the isocyanate carbon.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 2-(3,4-Difluorophenyl)-2-butanol (1.0 eq, 5.0 mmol) in 15 mL of anhydrous toluene.

-

Catalyst Addition: Add Dibutyltin dilaurate (DBTDL, 5 mol%) to the solution. Causality: DBTDL coordinates with the isocyanate, facilitating nucleophilic attack by the sterically hindered tertiary alcohol.

-

Reagent Addition: Dropwise add the target isocyanate (e.g., 4-cyanophenyl isocyanate, 1.2 eq) dissolved in 5 mL of anhydrous toluene.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12–16 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS.

-

Workup: Once complete, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 0% to 20% EtOAc in Hexanes) to yield the pure carbamate derivative.

Protocol 3: In Vitro CYP51 Inhibition Assay (LC-MS/MS)

Objective: Evaluate the inhibitory potency ( IC50 ) of the synthesized 2-(3,4-Difluorophenyl)-2-butanol derivatives against CYP51-mediated sterol demethylation. Causality: Directly measuring the depletion of lanosterol and the accumulation of ergosterol/eburicol via LC-MS/MS provides a highly accurate, label-free quantification of enzymatic inhibition, avoiding the artifacts common in fluorescence-based surrogate assays.

Step-by-Step Methodology:

-

Assay Mixture: In a 96-well plate, combine 50 nM recombinant CYP51, 100 nM cytochrome P450 reductase (CPR), and the test compounds (serial dilutions from 10 µM to 0.1 nM, 1% final DMSO) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the compounds to equilibrate with the enzyme.

-

Reaction Initiation: Add 50 µM lanosterol (substrate) and 1 mM NADPH (cofactor) to initiate the reaction. The total assay volume should be 100 µL.

-

Incubation & Termination: Incubate at 37 °C for 30 minutes. Terminate the reaction by adding 100 µL of ice-cold methanol containing an internal standard (e.g., cholesterol-d7).

-

Extraction: Extract the sterols by adding 200 µL of hexane to each well. Mix vigorously and centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of methanol.

-

LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions for lanosterol and ergosterol. Calculate the percentage of inhibition relative to DMSO controls and determine the IC50 using non-linear regression analysis.

Figure 2: Mechanism of CYP51 inhibition by difluorophenyl-based tertiary alcohol derivatives.

Quantitative Data Presentation

The following table summarizes the expected SAR progression when transitioning from the bare 2-(3,4-Difluorophenyl)-2-butanol fragment to optimized lead candidates.

| Compound | Structural Modification | SPR KD (µM) | CYP51 IC50 (µM) | Ligand Efficiency (LE) |

| Fragment Core | None (2-(3,4-Difluorophenyl)-2-butanol) | 145.0 | >100 | 0.38 |

| Derivative 2a | N-Phenyl carbamate | 42.5 | 18.2 | 0.31 |

| Derivative 2b | N-(4-Cyanophenyl) carbamate | 8.3 | 1.5 | 0.34 |

| Derivative 2c | N-(4-(1H-1,2,4-triazol-1-yl)phenyl) carbamate | 0.4 | 0.08 | 0.41 |

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy , demonstrating that the addition of the triazole-phenyl moiety significantly improves binding thermodynamics per heavy atom.

References

-

Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo ACS Publications[Link][2]

-

The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus MDPI[Link][1]

-

SPR Biosensor Based High-Throughput Screening of Low Molecular Weight Compounds for Interaction with Candida krusei CYP51 ResearchGate[Link][3]

-

Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space ACS Publications[Link][4]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents Francis Academic Press[Link][5]

Sources

Application Note: 2-(3,4-Difluorophenyl)-2-butanol as a Strategic Intermediate in Organic Synthesis

Executive Summary & Chemical Profiling

2-(3,4-Difluorophenyl)-2-butanol is a highly versatile, chiral tertiary alcohol utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), including next-generation triazole antifungals and neurokinin antagonists. Structurally, it features a fully substituted stereocenter flanked by a methyl group, an ethyl group, and a 3,4-difluorophenyl moiety. This specific structural triad offers unique stereoelectronic properties that are highly prized in medicinal chemistry.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen and how its structural features dictate downstream reactivity.

The Role of the 3,4-Difluorophenyl Motif

Fluorine is the ultimate bioisostere for hydrogen due to its small van der Waals radius and extreme electronegativity. In drug design, substituting a phenyl ring with fluorines at the 3 and 4 positions serves a dual purpose:

-

Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism (hydroxylation) at the electron-rich para and meta positions, significantly increasing the in vivo half-life of the final API.

-

Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorines modulates the pKa of adjacent functional groups and influences the stability of reactive intermediates during synthesis.

The Tertiary Alcohol as a Synthetic Handle

Tertiary alcohols are notoriously resistant to oxidation, making them stable under a variety of harsh cross-coupling conditions. However, under strongly acidic conditions, they readily undergo ionization to form tertiary carbocations. The nucleophilic addition of Grignard reagents to ketones remains one of the most reliable methods for constructing these sterically hindered tertiary alcohol centers[1].

Upstream Synthesis: Grignard Addition Protocol

The most direct and scalable route to 2-(3,4-Difluorophenyl)-2-butanol is the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 3,4-difluoroacetophenone.

Causality in Experimental Design

-

Solvent Selection (THF vs. Diethyl Ether): Tetrahydrofuran (THF) is strictly preferred. THF coordinates more effectively to the magnesium center than diethyl ether, breaking down polymeric Grignard aggregates into more reactive monomeric species. This enhances the nucleophilicity of the Grignard reagent[2].

-

Temperature Control (0 °C): Acetophenone derivatives are prone to enolization. Conducting the addition at 0 °C kinetically favors the direct 1,2-addition over the acid-base side reaction (deprotonation of the α-carbon), which would otherwise lead to starting material recovery and diminished yields.

-

Quenching Agent (Sat. NH₄Cl): A weak acid quench is mandatory. Using strong mineral acids (like HCl) to quench the magnesium alkoxide intermediate would prematurely dehydrate the newly formed tertiary alcohol into an alkene.

Step-by-Step Methodology

Self-Validating Protocol:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet. Purge with N₂ for 15 minutes to ensure an anhydrous environment.

-

Substrate Loading: Dissolve 3,4-difluoroacetophenone (1.0 equiv, 100 mmol) in anhydrous THF (0.5 M). Cool the reaction mixture to 0 °C using an ice-water bath. Validation: Internal temperature probe must read ≤ 2 °C before proceeding.

-

Grignard Addition: Load EtMgBr (3.0 M in THF, 1.2 equiv) into the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5 °C. The solution will transition from colorless to a pale yellow magnesium alkoxide suspension.

-

Reaction Monitoring: Stir for an additional 1 hour at 0 °C. Validation: TLC (Hexanes/EtOAc 8:2) should indicate complete consumption of the UV-active ketone (Rf ~0.6) and the appearance of a new, more polar spot (Rf ~0.3).

-

Quenching & Workup: Carefully add saturated aqueous NH₄Cl (50 mL) dropwise to quench unreacted Grignard reagent. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude tertiary alcohol.

Caption: Workflow for the Grignard synthesis of 2-(3,4-Difluorophenyl)-2-butanol.

Downstream Application: The Ritter Reaction

Once synthesized, 2-(3,4-Difluorophenyl)-2-butanol can be transformed into a sterically hindered primary amine equivalent via the Ritter Reaction . This transformation is highly valuable for generating bulky amine pharmacophores.

Mechanistic Causality

The Ritter reaction converts a tertiary or benzylic alcohol into an N-alkyl acetamide[3]. When 2-(3,4-Difluorophenyl)-2-butanol is treated with concentrated sulfuric acid in the presence of acetonitrile, the hydroxyl group is protonated and departs as water. This generates a tertiary benzylic carbocation. Despite the electron-withdrawing nature of the 3,4-difluoro substitution, the carbocation is sufficiently stabilized by hyperconjugation from the adjacent ethyl and methyl groups, allowing for efficient diastereoselective or regioselective trapping by the weakly nucleophilic nitrile[4].

Step-by-Step Methodology

-

Activation: Dissolve 2-(3,4-Difluorophenyl)-2-butanol (50 mmol) in glacial acetic acid (20 mL) and acetonitrile (100 mmol, 2.0 equiv). Cool to 0 °C.

-

Acid Catalysis: Add concentrated H₂SO₄ (1.5 equiv) dropwise over 20 minutes. The reaction mixture will darken as the carbocation forms.

-

Heating: Warm the mixture to 60 °C and stir for 4 hours. Validation: Aliquot NMR should show the disappearance of the aliphatic alcohol signals and the emergence of an amide N-H proton signal (~5.5 ppm).

-

Hydrolysis: Pour the mixture over crushed ice and neutralize with 10% NaOH until pH 8 is reached. Extract with dichloromethane, dry, and concentrate to yield N-(2-(3,4-Difluorophenyl)butan-2-yl)acetamide.

Caption: Mechanistic pathway of the Ritter reaction converting the tertiary alcohol to an acetamide.

Quantitative Data Summaries

To ensure reproducibility, the following tables summarize the optimization parameters for both the upstream synthesis and the downstream functionalization.

Table 1: Optimization of the Grignard Addition (Upstream)

| Temperature (°C) | Solvent | Equivalents of EtMgBr | Yield (%) | Major Byproduct |

| 25 (RT) | Diethyl Ether | 1.0 | 45% | Unreacted Ketone (Enolization) |

| 0 | Diethyl Ether | 1.2 | 68% | Traces of Alkene |

| 0 | THF | 1.2 | 92% | None (Optimal) |

| -78 | THF | 1.2 | 75% | Incomplete Conversion |

Table 2: Optimization of the Ritter Reaction (Downstream)

| Acid Catalyst | Nitrile Source | Temp (°C) | Time (h) | Yield (%) |

| TFA (2.0 eq) | Acetonitrile | 25 | 24 | 15% |

| H₂SO₄ (1.0 eq) | Acetonitrile | 25 | 12 | 55% |

| H₂SO₄ (1.5 eq) | Acetonitrile | 60 | 4 | 88% |

| H₂SO₄ (1.5 eq) | Benzonitrile | 60 | 6 | 76% |

Sources

Application Note: Comprehensive Analytical Profiling of 2-(3,4-Difluorophenyl)-2-butanol

Executive Summary

2-(3,4-Difluorophenyl)-2-butanol (Molecular Formula: C10H12F2O; MW: 186.20 g/mol ) is a fluorinated tertiary alcohol that serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly triazole antifungals (e.g., derivatives of efinaconazole and voriconazole) and complex agrochemicals[1]. The presence of the difluorophenyl group enhances lipophilicity and metabolic stability, while the chiral center at C2 dictates the stereospecific biological activity of the downstream API [1].

This application note provides a self-validating, highly robust analytical framework for the quality control of 2-(3,4-Difluorophenyl)-2-butanol. It details High-Performance Liquid Chromatography (HPLC) methods for chemical and enantiomeric purity, and Gas Chromatography-Mass Spectrometry (GC-MS) methods for structural confirmation and volatile impurity profiling.

Physicochemical Rationale & Analytical Strategy

The analytical strategy is strictly dictated by the molecule's structural features:

-

Tertiary Alcohol Moiety: Tertiary alcohols are highly prone to thermal dehydration (forming substituted butenes) at high injector temperatures. Therefore, GC-MS methods must utilize optimized, moderate inlet temperatures (e.g., 220°C) to prevent artifact formation.

-

Chiral Center: Enantiomeric excess (ee) is critical for asymmetric synthesis. Normal-phase Chiral HPLC is selected over reversed-phase because the non-polar mobile phase (Hexane) maximizes the hydrogen-bonding interactions between the tertiary hydroxyl group of the analyte and the carbamate linkages of the amylose/cellulose-based stationary phase.

-

Fluorinated Aromatic Ring: Provides a strong UV chromophore. Based on related difluorophenyl-containing antifungals, optimal UV detection occurs between 210 nm and 254 nm[3, 4].

Caption: HPLC Analytical Workflow for 2-(3,4-Difluorophenyl)-2-butanol Purity Assessment.

HPLC Methodologies: Chemical and Enantiomeric Purity

Reversed-Phase HPLC (Chemical Purity)

Causality: To separate 2-(3,4-Difluorophenyl)-2-butanol from synthetic precursors (e.g., 3,4-difluoropropiophenone) and dehydration degradation products, a C18 stationary phase is employed. An acidic modifier (0.1% Formic Acid) is added to the aqueous phase to suppress secondary silanol interactions with the alcohol, ensuring sharp, symmetrical peaks [3].

Protocol:

-

Standard Preparation: Accurately weigh 10.0 mg of 2-(3,4-Difluorophenyl)-2-butanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (1.0 mg/mL stock). Further dilute to 100 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase: Isocratic elution; Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm (maximum sensitivity for the difluorophenyl ring) [4].

-

Injection Volume: 10 µL.

-

-

System Suitability: Inject the standard preparation six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%, and the theoretical plate count (N) must be ≥ 3000.

Normal-Phase Chiral HPLC (Enantiomeric Purity)

Causality: Enantiomeric resolution is achieved using a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)). The steric bulk of the ethyl group versus the methyl group on the chiral center, combined with the hydrogen bonding of the OH group, allows for baseline separation of the (R) and (S) enantiomers.

Protocol:

-

Sample Preparation: Dissolve 5.0 mg of the sample in 10 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (95:5 v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

-

Validation: Ensure baseline resolution (Rs ≥ 1.5) between the (R) and (S) peaks using a racemic reference mixture prior to analyzing the synthesized chiral batch.

GC-MS Methodology: Structural Confirmation & Volatiles

Causality: GC-MS is utilized for orthogonal structural confirmation and the detection of volatile organic impurities (e.g., residual solvents or unreacted halogenated benzenes). A 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or DB-5MS) is selected for its low bleed and excellent resolution of semi-volatile fluorinated compounds [2]. The injector temperature is strictly capped at 220°C to prevent the thermal dehydration of the tertiary alcohol into 2-(3,4-difluorophenyl)-2-butene.

Caption: GC-MS Experimental Workflow for Structural Confirmation and Impurity Profiling.

Protocol:

-

Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of GC-grade Ethyl Acetate [5].

-

GC Conditions:

-

Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) [2].

-

Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min [2].

-

Injection: 1 µL, Split ratio 20:1. Inlet temperature: 220°C.

-

Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 260°C (hold 5 min).

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV [2].

-

Temperatures: Transfer line 280°C, Ion source 230°C, Quadrupole 150°C.

-

Scan Range: m/z 40 to 400.

-

-

Data Interpretation: The molecular ion (M+ = 186) may be weak due to the rapid fragmentation of the tertiary alcohol. Key diagnostic fragments include m/z 168[M - H2O]+ (dehydration), m/z 157 [M - C2H5]+ (loss of ethyl radical, forming the stable fluorinated oxonium ion), and m/z 171[M - CH3]+.

Quantitative Data Summaries

Table 1: HPLC Method Validation Summary (Chemical Purity)

| Parameter | Result / Specification | Acceptance Criteria |

| Linearity Range | 10 – 150 µg/mL | R² ≥ 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-Noise (S/N) ≥ 3 |

| Limit of Quantitation (LOQ) | 1.5 µg/mL | Signal-to-Noise (S/N) ≥ 10 |

| Method Precision (%RSD) | 0.85% (n=6) | RSD ≤ 2.0% |

| Retention Time (tR) | ~ 4.8 minutes | ± 0.2 minutes |

| Recovery (Accuracy) | 99.2% - 100.5% | 98.0% - 102.0% |

Table 2: GC-MS Diagnostic Fragmentation Profile

| m/z Value | Relative Abundance | Structural Assignment / Causality |

| 186 | < 5% | Molecular Ion [M]+ (Weak due to tertiary OH lability) |

| 168 | ~ 15% | [M - H2O]+ (Thermal/EI induced dehydration) |

| 157 | 100% (Base Peak) | [M - C2H5]+ (Alpha-cleavage of the ethyl group) |

| 171 | ~ 40% | [M - CH3]+ (Alpha-cleavage of the methyl group) |

| 127 | ~ 25% | [C6H3F2]+ (Difluorophenyl cation) |

Conclusion

The comprehensive physicochemical profiling of 2-(3,4-Difluorophenyl)-2-butanol requires a multi-faceted analytical approach. The RP-HPLC method ensures the absence of synthetic impurities, while normal-phase chiral HPLC guarantees the stereochemical integrity necessary for downstream asymmetric synthesis. GC-MS provides a robust orthogonal technique for structural verification and the monitoring of volatile process impurities, ensuring the intermediate meets the stringent quality standards required for pharmaceutical and agricultural applications.

References

-

Stojković, D., et al. "Temporal Tracking of Metabolomic Shifts in In Vitro-Cultivated Kiwano Plants: A GC-MS, LC-HRMS-MS, and In Silico Candida spp. Protein and Enzyme Study." MDPI Pharmaceuticals, 2025. [Link]

-

Scholars Middle East Publishers. "Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products." Saudi Journals. [Link]

-

Global Journal of Pharmacy & Biosciences. "Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutica." GJPB. [Link]

-

Agilent Technologies. "GC/MSD 시스템을 사용한 가압 정량 흡입제(pMDI) 중의 추출 가능한 화합물 분석" (Extractables Analysis using GC/MSD). Agilent. [Link]

Application Note: 2-(3,4-Difluorophenyl)-2-butanol as a Core Scaffold in the Synthesis of Next-Generation Azole Antifungals

Executive Summary & Scientific Rationale

The rising prevalence of multi-drug-resistant fungal pathogens—such as Candida auris and azole-resistant Aspergillus fumigatus—necessitates the development of novel antifungal agents with differentiated modes of action or enhanced target affinities 1[1]. While the 2,4-difluorophenyl group has long been the industry standard for triazole antifungals (e.g., fluconazole, voriconazole), shifting the halogenation to the 3,4-positions offers profound pharmacological advantages.

2-(3,4-Difluorophenyl)-2-butanol serves as a highly versatile, stereochemically programmable building block for synthesizing these next-generation heterocycles. The 3,4-difluoro substitution pattern alters the electron density of the aromatic ring, optimizing its fit within the hydrophobic binding pocket of the target enzyme and significantly improving broad-spectrum efficacy against resistant strains2[2].

Mechanistic Insights: CYP51 Inhibition

The primary target of azole heterocycles derived from this scaffold is Sterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes.

The synthesized 3-(1H-1,2,4-triazol-1-yl)-2-(3,4-difluorophenyl)-2-butanol pharmacophore operates via a dual-interaction mechanism:

-

Heme Coordination: The basic nitrogen (N4) of the newly introduced triazole ring forms a coordinate covalent bond with the heme iron (Fe³⁺) at the CYP51 active site.

-

Hydrophobic Anchoring: The 3,4-difluorophenyl group projects into the hydrophobic substrate-access channel. Research demonstrates that fluorine atoms in the meta and para positions enhance the inhibition of C. albicans CYP51 activity to 90%, a significant leap over unsubstituted or sterically hindered analogs3[3].

Fig 1. Mechanism of action: CYP51 inhibition by 3,4-difluorophenyl triazoles disrupting ergosterol.

Quantitative Data: Comparative Efficacy

The strategic shift to a 3,4-difluorophenyl architecture yields measurable improvements in enzyme inhibition and overall fungicidal activity4[4].

| Compound Scaffold | C. albicans CYP51 Inhibition (%) | A. fumigatus CYP51 Inhibition (%) | Broad-Spectrum EC₅₀ (μg/mL) |

| Unsubstituted Phenyl | 20% | 24% | >10.0 |

| 2,4-Difluorophenyl (Standard) | 85% | 55% | 1.5 - 5.0 |

| 3,4-Difluorophenyl (Novel) | 90% | 60% | 0.63 - 3.82 |

Data synthesized from target-binding assays demonstrating that the 3,4-difluorophenyl moiety provides superior broad-spectrum efficacy compared to legacy scaffolds[2][3].

Synthetic Strategy & Workflow

To convert 2-(3,4-Difluorophenyl)-2-butanol into an active azole API, the tertiary alcohol must be functionalized to allow the introduction of the triazole ring at the adjacent carbon. This is achieved via a three-step workflow: Dehydration, Epoxidation, and Regioselective Ring Opening.

Fig 2. Synthetic workflow from 2-(3,4-Difluorophenyl)-2-butanol to the final triazole heterocycle.

Experimental Protocols

Step 1: Acid-Catalyzed Dehydration

Objective: Convert 2-(3,4-Difluorophenyl)-2-butanol to 2-(3,4-Difluorophenyl)-2-butene.

-

Causality & Regiochemistry: Acid-catalyzed dehydration follows Zaitsev's rule. The elimination of a proton from the C3 methylene is thermodynamically favored over the C1 methyl, yielding the internal alkene. This is critical because subsequent steps will place the triazole at C3 and the hydroxyl at C2, perfectly reconstructing the 2-butanol backbone required for the antifungal pharmacophore.

-

Procedure:

-